molecular formula C6H3BrN4O2 B13688628 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole

Cat. No.: B13688628
M. Wt: 243.02 g/mol
InChI Key: HESYWWKLDNEEPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole typically involves the nitration of 5-bromo-1H-benzo[d][1,2,3]triazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and nitro groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-4-nitro-2H-benzotriazole

InChI

InChI=1S/C6H3BrN4O2/c7-3-1-2-4-5(9-10-8-4)6(3)11(12)13/h1-2H,(H,8,9,10)

InChI Key

HESYWWKLDNEEPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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